molecular formula C17H26FN5O B2399863 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide CAS No. 439121-36-5

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide

Cat. No.: B2399863
CAS No.: 439121-36-5
M. Wt: 335.427
InChI Key: NSNYTVOMZQTFAC-UHFFFAOYSA-N
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Description

“N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide” is a chemical compound with the molecular formula C18H28FN5O . It is a member of piperazines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C18H28FN5O/c1-21-5-9-23(10-6-21)14-18(25)20-15-3-4-17(16(19)13-15)24-11-7-22(2)8-12-24/h3-4,13H,5-12,14H2,1-2H3,(H,20,25) . This string encodes the molecular structure information, including atom connectivity and tautomeric states.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 349.4 g/mol . It has a computed XLogP3-AA value of 1, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count . The topological polar surface area is 42.1 Ų . The compound has a complexity of 435 .

Scientific Research Applications

DNA Binding and Fluorescence Applications

Compounds similar to N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide, such as Hoechst 33258 and its analogues, demonstrate strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds are used extensively as fluorescent DNA stains due to their ability to penetrate cells easily, facilitating applications in plant cell biology for chromosome and nuclear staining and flow cytometry for DNA content analysis. The fluorescent properties and DNA-binding capabilities of such compounds offer a foundational approach for rational drug design and molecular studies related to DNA interaction and recognition (Issar & Kakkar, 2013).

Pharmacophoric Contributions in Drug Design

The arylalkyl substituents in arylcycloalkylamines, including phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents. A review of synthesized agents targeting D2-like receptors highlights the role of specific pharmacophoric groups in enhancing the potency and selectivity of binding affinity, illustrating the significant impact of structural modifications on the therapeutic potential of these compounds (Sikazwe et al., 2009).

Metabolism and Clinical Applications

The extensive metabolism of arylpiperazine derivatives, including N-dealkylation leading to 1-aryl-piperazines, underscores their clinical relevance, particularly in treating depression, psychosis, or anxiety. This review elaborates on the disposition, metabolism, and the variety of effects mediated through serotonin and other neurotransmitter receptors, highlighting the broad applicability and therapeutic potential of these compounds in clinical settings (Caccia, 2007).

Synthetic Approaches and Intermediate Utility

Research on synthesizing key intermediates like 2-Fluoro-4-bromobiphenyl provides insights into the methodologies applicable for creating structurally related compounds. These synthetic strategies are essential for manufacturing substances with therapeutic relevance, such as non-steroidal anti-inflammatory and analgesic materials, demonstrating the utility of such compounds in drug synthesis and design (Qiu et al., 2009).

Piperazine Derivatives in Therapeutic Development

Piperazine derivatives are integral to designing drugs across various therapeutic categories, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine scaffold in drug discovery is highlighted by its presence in numerous drugs and the significant impact of substituent modifications on pharmacokinetic and pharmacodynamic profiles. This versatility underscores the critical role of piperazine and its derivatives in the ongoing development of new therapeutics (Rathi et al., 2016).

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN5O/c1-21-8-10-23(11-9-21)16-3-2-14(12-15(16)18)20-17(24)13-22-6-4-19-5-7-22/h2-3,12,19H,4-11,13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNYTVOMZQTFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCNCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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